molecular formula C8H12N2O4 B14610361 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione CAS No. 60904-13-4

2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione

Katalognummer: B14610361
CAS-Nummer: 60904-13-4
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: VLGWODVAHXUVPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione is a chemical compound with a unique structure that includes an oxan ring and an oxadiazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione typically involves the reaction of oxan derivatives with oxadiazinane precursors under controlled conditions. Common reagents used in the synthesis include oxidizing agents and catalysts that facilitate the formation of the oxadiazinane ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and solvents that stabilize the intermediate products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler oxan derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione include other oxan and oxadiazinane derivatives that share structural similarities. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the oxan and oxadiazinane rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60904-13-4

Molekularformel

C8H12N2O4

Molekulargewicht

200.19 g/mol

IUPAC-Name

2-(oxan-2-yl)-1,2,4-oxadiazinane-3,5-dione

InChI

InChI=1S/C8H12N2O4/c11-6-5-14-10(8(12)9-6)7-3-1-2-4-13-7/h7H,1-5H2,(H,9,11,12)

InChI-Schlüssel

VLGWODVAHXUVPC-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C(=O)NC(=O)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.